Cas no 135944-06-8 (Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-)
135944-06-8 structure
Product Name:Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
Numero CAS:135944-06-8
MF:C25H23NO4
MW:401.45442700386
CID:206907
PubChem ID:2733445
Update Time:2025-09-25
Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- SCHEMBL3724266
- 135944-06-8
- 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-o-tolylpropanoic acid
- AB06739
- FMOC-D-2-Methylphe
- DL-N-FMOC-2/'-METHYLPHENYLALANINE
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic Acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid
- MFCD00671391
- SY106920
- DL-N-FMOC-2'-METHYLPHENYLALANINE
- EN300-650394
- AB06733
- F2147-6572
- Fmoc-L-2-Methylphenylalanine
- FMOC-D-2-METHYLPHENYLALANINE
- AKOS025243650
- SY123028
- PD196774
- FMOC-L-2-Methylphe
- FT-0654135
- MFCD00671404
- FT-0652677
-
- Inchi: 1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
- Chiave InChI: GYFMRMRGTNDDAT-UHFFFAOYSA-N
- Sorrisi: O(C(NC(C(=O)O)CC1C=CC=CC=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 400.15496
- Massa monoisotopica: 401.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 580
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: -1
- XLogP3: 5.7
- Superficie polare topologica: 78.5
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.2206 (rough estimate)
- Punto di fusione: 157-164 °C
- Punto di ebollizione: 523.86°C (rough estimate)
- Punto di infiammabilità: 335.4°C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 78.46
- LogP: 4.92030
- Solubilità: Non disponibile
Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- Informazioni sulla sicurezza
- Istruzioni di sicurezza: 24/25
- Termine di sicurezza:S24/25
- Condizioni di conservazione:0-6°C
Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-650394-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 0.05g |
$282.0 | 2023-07-10 | ||
| Enamine | EN300-650394-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 0.1g |
$420.0 | 2023-07-10 | ||
| Enamine | EN300-650394-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 0.25g |
$601.0 | 2023-07-10 | ||
| Enamine | EN300-650394-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 0.5g |
$947.0 | 2023-07-10 | ||
| Enamine | EN300-650394-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 1.0g |
$1214.0 | 2023-07-10 | ||
| Enamine | EN300-650394-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 2.5g |
$2379.0 | 2023-07-10 | ||
| Enamine | EN300-650394-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 5.0g |
$3520.0 | 2023-07-10 | ||
| Enamine | EN300-650394-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid |
135944-06-8 | 10.0g |
$5221.0 | 2023-07-10 |
Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl- Letteratura correlata
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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